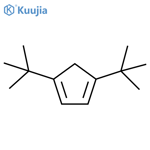

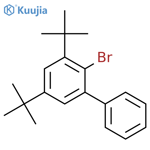

Easy preparation of 1,3-di-tert-butylbenzene and some derivatives thereof

,

Synthetic Communications,

1996,

26(9),

1693-7